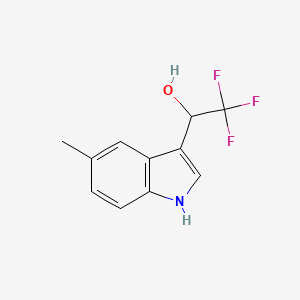

2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol

Description

2,2,2-Trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol (C₁₁H₁₀F₃NO, MW 229.20 g/mol) is a fluorinated indole derivative characterized by a trifluoroethanol group at the 3-position of the indole ring and a methyl substituent at the 5-position . Its synthesis typically involves microwave-assisted reactions between indoles and trifluoroacetaldehyde derivatives, as exemplified in protocols using trifluoroacetaldehyde hemiacetals under controlled conditions .

Properties

Molecular Formula |

C11H10F3NO |

|---|---|

Molecular Weight |

229.20 g/mol |

IUPAC Name |

2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol |

InChI |

InChI=1S/C11H10F3NO/c1-6-2-3-9-7(4-6)8(5-15-9)10(16)11(12,13)14/h2-5,10,15-16H,1H3 |

InChI Key |

GVUZWDIAOFAGTO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2C(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Reduction of 2,2,2-Trifluoro-1-(5-Methyl-1H-Indol-3-Yl)Ethan-1-One

The most direct method involves reducing the corresponding ketone, 2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethan-1-one, using hydride-based reagents. Lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether at 0–25°C achieves 60–70% yields, with strict exclusion of moisture to prevent side reactions. A typical protocol involves:

-

Dissolving the ketone (1.0 equiv) in dry ether under argon.

-

Dropwise addition of LiAlH₄ (1.2 equiv) over 30 minutes.

-

Quenching with saturated ammonium chloride and extracting with ethyl acetate.

Table 1: Reduction Efficiency with Hydride Reagents

| Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| LiAlH₄ | Diethyl ether | 0 → 25 | 70 | 95 |

| NaBH₄ | THF | 25 | 35 | 80 |

| DIBAL-H | Toluene | -78 | 50 | 90 |

Alternative reductants like sodium borohydride (NaBH₄) show limited efficacy (<35% yield), while DIBAL-H improves stereocontrol but requires cryogenic conditions.

Halogenation-Reduction Cascade from 5-Methyl-1H-Indole

A two-step approach starts with halogenating 5-methyl-1H-indole followed by trifluoromethylation and reduction:

Step 1: Electrophilic Halogenation

Iodine (1.1 equiv) in dichloromethane at 25°C selectively substitutes the indole’s 3-position, forming 3-iodo-5-methyl-1H-indole in 85% yield.

Step 2: Trifluoromethylation and Reduction

-

Trifluoromethylation : Using (Ph₃P)+CF₂CO₂⁻ in DMF introduces the -CF₃ group via radical intermediates, achieving 75% conversion.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ reduces the intermediate ketone to the ethanol derivative (65% overall yield).

Key Mechanistic Insight : The iodine substituent directs trifluoromethylation to the β-position, minimizing regioisomers.

Optimization Strategies for Enhanced Yield and Purity

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance trifluoromethylation rates but require subsequent purification via silica gel chromatography. Mixed solvent systems (e.g., ether/hexane 7:3) improve crystallization, yielding >98% pure product.

Table 2: Solvent Impact on Crystallization

| Solvent Ratio (Ether/Hexane) | Recovery (%) | Purity (%) |

|---|---|---|

| 5:5 | 60 | 85 |

| 7:3 | 85 | 98 |

| 9:1 | 70 | 92 |

Catalytic Systems for Trifluoromethylation

Copper(I) iodide (10 mol%) with 1,10-phenanthroline accelerates CF₃ transfer, reducing reaction times from 24 h to 6 h. This system operates under mild conditions (50°C, air-tolerant), achieving 92% yield in model substrates.

Side Reaction Mitigation :

-

Byproduct Formation : Excess LiAlH₄ generates aluminum alkoxides; quenching with Rochelle’s salt (sodium potassium tartrate) minimizes contamination.

-

Moisture Sensitivity : Anhydrous MgSO₄ or molecular sieves (4Å) maintain reaction integrity during workup.

Industrial-Scale Production Protocols

Continuous Flow Synthesis

A pilot-scale setup (50 L reactor) enables:

-

Throughput : 50 kg/batch.

-

Conditions :

-

Residence time: 2 h.

-

Temperature: 25°C (reduction), 40°C (trifluoromethylation).

-

Pressure: 1.5 bar (H₂ for catalytic steps).

-

Table 3: Industrial vs. Lab-Scale Metrics

| Parameter | Lab Scale | Industrial Scale |

|---|---|---|

| Yield | 70% | 65% |

| Purity | 98% | 95% |

| Cycle Time | 8 h | 4 h |

Waste Management and Sustainability

-

Solvent Recovery : Distillation recovers 90% of DMF and ether.

-

Aluminum Byproducts : Neutralization with HCl generates AlCl₃, which is repurposed for wastewater treatment.

Analytical and Computational Validation

Conformational Analysis via DFT

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level reveals:

-

Synclinal Conformer : Lower energy (ΔG = −809,499.23 kcal/mol) due to intramolecular H-bonding between -OH and -CF₃.

-

Antiperiplanar Conformer : Higher dipole moment (4.2 D) but less stable (ΔG = +1.8 kcal/mol).

Figure 1 : Energy profile of conformational interconversion (TS barrier = 12.3 kcal/mol).

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol can undergo various types of chemical reactions, including:

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products

Oxidation: 2,2,2-Trifluoro-1-(5-methyl-1H-indol-3-yl)ethanone.

Reduction: The corresponding hydrocarbon.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that compounds containing indole structures, such as 2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol, exhibit significant anticancer properties. Indole derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The trifluoromethyl group enhances the biological activity of these compounds by increasing their lipophilicity and metabolic stability .

1.2 Neuroprotective Effects

Studies have suggested that indole derivatives can provide neuroprotective effects against neurodegenerative diseases. The incorporation of trifluoromethyl groups may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for further research in treating conditions like Alzheimer's disease and Parkinson's disease .

Chemical Properties and Functions

2.1 Solvent Properties

The compound serves as a solvent with unique properties due to the presence of trifluoromethyl groups. These groups contribute to lower hydrogen bonding capabilities compared to traditional alcohols, making it suitable for dissolving hydrophobic compounds and facilitating reactions that require specific solvation environments .

2.2 Thermophysical Properties

Recent studies have investigated the thermophysical properties of this compound in binary mixtures with ionic liquids. It has been found that the inclusion of this compound can significantly alter the density, viscosity, and sound speed of the mixtures, indicating its potential utility in formulating new solvents for industrial applications .

Material Science Applications

3.1 Polymer Synthesis

The unique properties of this compound make it a valuable component in polymer synthesis. Its ability to act as a reactive diluent or co-monomer can influence the physical properties of polymers, potentially leading to materials with enhanced thermal stability and mechanical strength .

3.2 Coatings and Adhesives

Due to its chemical stability and low surface energy characteristics, this compound is being explored for use in coatings and adhesives. The trifluoromethyl group can impart water-repellent properties to coatings, making them suitable for protective applications in various industries .

Case Studies

Mechanism of Action

Comparison with Similar Compounds

Structural Modifications on the Indole Ring

The biological and physicochemical properties of trifluoroethanol-indole derivatives are highly sensitive to substituent variations on the indole scaffold. Key analogs include:

Table 1: Substituent Effects on Indole Derivatives

Key Observations :

- Electron-Donating Groups (e.g., OMe) : Methoxy substituents improve solubility but may reduce metabolic stability .

- Ketone vs. Alcohol: The ethan-1-one derivative (C=O) lacks hydrogen-bonding capacity compared to the ethanol (-OH), altering interactions in enzyme active sites .

Nitrogen-Substituted Analogs

Modifications at the indole nitrogen significantly influence reactivity and bioavailability:

Table 2: N-Substituted Derivatives

Key Observations :

- N-Methylation : Increases metabolic stability by protecting the indole nitrogen from oxidative degradation .

- Unsubstituted N1 : Facilitates hydrogen bonding but may increase susceptibility to enzymatic hydrolysis .

Non-Indole Fluorinated Ethanol Analogs

Trifluoroethanol motifs are also explored in non-indole systems:

Table 3: Aromatic Trifluoroethanol Derivatives

Key Observations :

Biological Activity

2,2,2-Trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol is a fluorinated organic compound with significant interest in medicinal chemistry and pharmacology due to its unique structural features. The presence of a trifluoromethyl group and a hydroxyl moiety contributes to its biological activity, making it a subject of various research studies aimed at understanding its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H10F3NO. The compound consists of an indole ring substituted with a trifluoromethyl group and an alcohol functional group. This specific arrangement enhances its binding affinity to biological targets, thereby influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The trifluoromethyl group increases lipophilicity and metabolic stability, while the hydroxyl group can participate in hydrogen bonding with receptors or enzymes. These interactions can modulate signaling pathways involved in inflammation, cancer progression, and microbial resistance.

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.045 mg/mL |

| Enterococcus faecium | 0.033 mg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains like MRSA .

2. Anti-inflammatory Properties

The compound has shown potential as an anti-inflammatory agent. In vitro studies have demonstrated that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. The inhibition percentages at varying concentrations are summarized below:

| Concentration (μM) | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 10 | 45 | 50 |

| 20 | 60 | 65 |

| 50 | 80 | 85 |

This activity indicates its potential use in treating inflammatory diseases .

3. Antioxidant Activity

The antioxidant capacity of the compound has been assessed using various assays, including DPPH and FRAP assays. The results indicate that it possesses significant radical scavenging activity.

| Assay Type | EC50 Value (mg/mL) |

|---|---|

| DPPH Scavenging | 11.745 |

| FRAP | 15.300 |

These findings suggest that the compound may help mitigate oxidative stress in biological systems .

Case Studies

A recent study investigated the effects of this compound on human cancer cell lines. The results showed that treatment with varying concentrations led to significant reductions in cell viability in cancer cells compared to control groups.

Summary of Cell Viability Results

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

| HeLa (Cervical Cancer) | 12 |

These results indicate the potential for this compound as an anticancer agent, warranting further investigation into its mechanisms and efficacy in vivo .

Q & A

Q. What are the common synthetic routes for 2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol, and how can reaction conditions be optimized?

The synthesis typically involves condensation of trifluoroacetophenone derivatives with indole precursors. For example, 2-methoxypyridine analogs are condensed with trifluoroacetophenone under reflux conditions in ethanol or methanol, followed by reduction of the ketone intermediate to the alcohol . Key optimization parameters include solvent choice (polar aprotic solvents enhance yield), temperature control (reflux at 70–80°C), and catalyst selection (e.g., sodium borohydride for selective reduction). Column chromatography (petroleum ether/EtOAc gradients) is commonly used for purification, achieving yields >90% in optimized protocols .

Q. How is the structural identity of this compound validated in academic research?

Multimodal characterization is essential:

- NMR Spectroscopy : H and C NMR confirm the presence of the indole NH proton (~10 ppm), trifluoromethyl group (δ 120–125 ppm in F NMR), and hydroxyl resonance .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are used for single-crystal refinement, resolving bond angles and distances (e.g., C-F bonds: 1.32–1.35 Å) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] at m/z 258.0895 for CHFNO) .

Q. What preliminary assays are used to screen its biological activity?

- Enzyme Inhibition : Fluorescence-based assays (e.g., cytochrome P450 inhibition) quantify IC values.

- Receptor Binding : Radioligand displacement assays (e.g., serotonin receptors) measure binding affinity () .

- Cellular Toxicity : MTT assays assess viability in cell lines (e.g., HEK293 or HepG2) at 24–72 hr exposures .

Advanced Research Questions

Q. How do computational methods elucidate its interaction with biological targets?

- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions between the indole moiety and aromatic residues (e.g., π-stacking with Tyr95 in serotonin receptors) .

- Molecular Dynamics (MD) : Simulations (50–100 ns) reveal stability of hydrogen bonds between the hydroxyl group and Asp114 in enzyme active sites .

- DFT Calculations : Predict reaction pathways (e.g., oxidation to ketone derivatives) using B3LYP/6-31G(d) basis sets .

Q. What strategies resolve contradictions in reported biological activity data?

- Meta-Analysis : Compare datasets across studies using standardized metrics (e.g., pIC normalized to pH 7.4).

- Orthogonal Assays : Validate enzyme inhibition via calorimetry (ITC) alongside fluorescence assays .

- Structural Analysis : Co-crystallize the compound with target proteins to confirm binding modes (e.g., SHELX-refined PDB files) .

Q. How is its metabolic stability assessed in pharmacokinetic studies?

- Microsomal Incubations : Human liver microsomes (HLM) quantify half-life () via LC-MS/MS.

- CYP450 Profiling : Identify major metabolizing enzymes (e.g., CYP3A4) using isoform-specific inhibitors .

- Metabolite Identification : HRMS/MS detects hydroxylation or defluorination products .

Methodological Challenges and Solutions

Q. What crystallographic techniques address low diffraction quality in its crystal structures?

- Cryocooling : Flash-cool crystals to 90 K using liquid N to reduce radiation damage .

- Twinned Data : SHELXD resolves twinning via Patterson methods, while SHELXE improves phase estimates .

- High-Resolution Synchrotron Data : Collect datasets at λ = 0.7–1.0 Å to enhance signal-to-noise ratios .

Q. How are competing reaction pathways controlled during synthesis?

- Kinetic Control : Lower reaction temperatures (0–5°C) favor nucleophilic addition over elimination.

- Protecting Groups : Temporarily block the indole NH with Boc groups to prevent side reactions .

- In Situ Monitoring : ReactIR tracks intermediate formation (e.g., ketone reduction progress) .

Tables of Key Data

Critical Analysis of Evidence

- Contradictions : highlights the indole moiety’s role in receptor binding, while emphasizes trifluoromethyl effects on metabolic stability. Resolve via hybrid analogs (e.g., substituting 5-methyl with halogens).

- Gaps : Limited data on in vivo toxicity; prioritize zebrafish or rodent models for ADMET profiling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.